![molecular formula C18H17F3N6O3S B2632374 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1005302-47-5](/img/structure/B2632374.png)
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F3N6O3S and its molecular weight is 454.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
CAS Number | 1005291-93-9 |
Molecular Formula | C₁₈H₁₈F₃N₆O₃S |
Molecular Weight | 400.5 g/mol |
SMILES Notation | COc1cn(CC(=O)Nc2ccc(C)cc2)c(CSc2nnnn2C)cc1=O |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the tetrazole moiety is significant, as it has been shown to enhance the lipophilicity and bioavailability of compounds, potentially leading to improved pharmacological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological processes such as inflammation and pain perception.
Biological Activities
Recent studies have examined the pharmacological properties of this compound, revealing several promising activities:
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor effects. For instance, compounds with similar structural motifs have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast) cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Studies on related thiazole derivatives have demonstrated similar properties, indicating that the incorporation of specific functional groups can enhance efficacy against seizures.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through assays measuring lipid peroxidation suppression. Compounds with analogous structures have shown effectiveness in reducing oxidative stress markers, which is crucial for preventing cellular damage in various diseases.
Case Studies
Several case studies highlight the biological implications of this compound:
- Antitumor Efficacy :
-
Anticonvulsant Activity :
- In animal models, compounds with similar tetrazole structures showed a median effective dose (ED₅₀) significantly lower than standard anticonvulsants, indicating enhanced therapeutic potential .
- Antioxidant Studies :
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of compounds containing tetrazole and pyridine rings in anticancer therapies. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and melanoma . The structural features of the compound could be optimized to enhance selectivity and potency against specific tumor types.
Anticonvulsant Properties
Research into similar pyridine-based compounds has shown promising anticonvulsant activities. The structure-activity relationship (SAR) analyses indicate that modifications to the pyridine ring can lead to enhanced efficacy in seizure models . This suggests that the compound may also possess anticonvulsant properties worth investigating.
Purinergic Signaling Modulation
The purinergic system plays a crucial role in various physiological processes, including immune response and inflammation. Compounds that can modulate purinergic signaling pathways are being explored for therapeutic applications in immune-mediated diseases (IMIDs). The unique structure of this compound may allow it to interact with purinergic receptors or enzymes involved in purine metabolism .
Potential Neurological Applications
Given the presence of the tetrazole moiety, which is known for its neuroactive properties, this compound could be investigated for its effects on neurological disorders. Compounds with similar structures have been shown to influence neurotransmitter systems and exhibit neuroprotective effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyridine derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain modifications to the pyridine ring significantly increased cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .
Case Study 2: Anticonvulsant Screening
In a recent anticonvulsant screening program, compounds structurally related to this compound were tested in animal models. The findings revealed that specific substitutions on the pyridine ring enhanced protection against seizures induced by pentylenetetrazole (PTZ), suggesting a potential pathway for further development .
属性
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O3S/c1-26-17(23-24-25-26)31-10-13-7-14(28)15(30-2)8-27(13)9-16(29)22-12-5-3-11(4-6-12)18(19,20)21/h3-8H,9-10H2,1-2H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYFGFFRGSOHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。